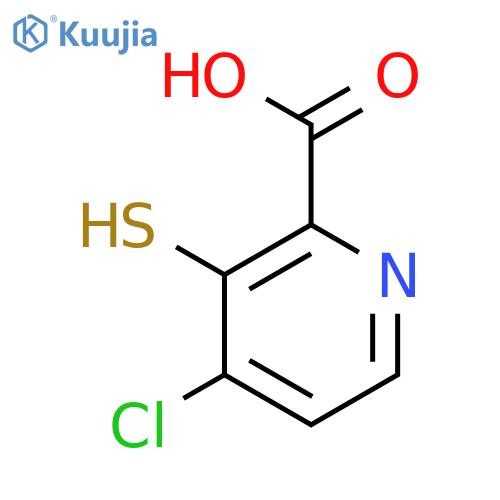

Cas no 64303-63-5 (4-chloro-3-sulfanylpyridine-2-carboxylic acid)

64303-63-5 structure

商品名:4-chloro-3-sulfanylpyridine-2-carboxylic acid

CAS番号:64303-63-5

MF:C6H4ClNO2S

メガワット:189.619459152222

CID:4095975

4-chloro-3-sulfanylpyridine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-Pyridinecarboxylic acid, 4-chloro-3-mercapto-

- 4-chloro-3-sulfanylpyridine-2-carboxylic acid

-

4-chloro-3-sulfanylpyridine-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | BBV-39930407-2.5g |

4-chloro-3-sulfanylpyridine-2-carboxylic acid |

64303-63-5 | 95% | 2.5g |

$2347.0 | 2023-10-28 | |

| Enamine | BBV-39930407-5.0g |

4-chloro-3-sulfanylpyridine-2-carboxylic acid |

64303-63-5 | 95% | 5.0g |

$2976.0 | 2022-12-31 | |

| Enamine | BBV-39930407-1g |

4-chloro-3-sulfanylpyridine-2-carboxylic acid |

64303-63-5 | 95% | 1g |

$1133.0 | 2023-10-28 | |

| Enamine | BBV-39930407-10g |

4-chloro-3-sulfanylpyridine-2-carboxylic acid |

64303-63-5 | 95% | 10g |

$3742.0 | 2023-10-28 | |

| Enamine | BBV-39930407-10.0g |

4-chloro-3-sulfanylpyridine-2-carboxylic acid |

64303-63-5 | 95% | 10.0g |

$3742.0 | 2022-12-31 | |

| Enamine | BBV-39930407-1.0g |

4-chloro-3-sulfanylpyridine-2-carboxylic acid |

64303-63-5 | 95% | 1.0g |

$1133.0 | 2022-12-31 | |

| Enamine | BBV-39930407-5g |

4-chloro-3-sulfanylpyridine-2-carboxylic acid |

64303-63-5 | 95% | 5g |

$2976.0 | 2023-10-28 |

4-chloro-3-sulfanylpyridine-2-carboxylic acid 関連文献

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329

64303-63-5 (4-chloro-3-sulfanylpyridine-2-carboxylic acid) 関連製品

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量